![molecular formula C16H14N6O2S2 B2837347 7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione CAS No. 674358-92-0](/img/structure/B2837347.png)
7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core (a two-ring structure composed of nitrogen and carbon atoms), with various substitutions at different positions. These substitutions include a benzyl group, a methyl group, and a 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfanyl group might be involved in redox reactions, while the benzyl and methyl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group could impact its solubility in various solvents .Scientific Research Applications
Synthesis and Derivative Development
The chemical compound 7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione serves as a foundational structure for the synthesis of a variety of derivatives with potential scientific and medicinal applications. Research efforts have focused on synthesizing new derivatives that incorporate elements like 6-purineselenyl and 1, 3, 4-thiadiazols, leveraging the purine backbone for targeted therapeutic action. The synthesized compounds, characterized by spectroscopic methods and elemental analysis, represent a growing class of molecules with potential applications in drug discovery and development (Gobouri, 2020).
Antiproliferative Activities
Derivatives of the subject compound have shown promising antiproliferative activities against various human cancer cell lines. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their cell antiproliferation activity. These compounds, characterized by spectral and elemental analyses, demonstrated potent antiproliferative activity on carcinoma cell lines, highlighting the potential of these derivatives in cancer therapy (Chandrappa et al., 2008).
Biological Activity of Substituted Pyridines and Purines
Further research has explored the biological activity of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were designed from their corresponding pyridines and purines, evaluated for their effect on triglyceride accumulation in vitro, and their hypoglycemic and hypolipidemic activity in vivo. Such studies underline the versatility of the purine scaffold in generating molecules with significant therapeutic potential (Kim et al., 2004).
Novel Synthesis Methods
Innovative synthesis methods for related structures, like 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, have been developed, showcasing the chemical versatility and the potential for the creation of novel compounds with enhanced biological or chemical properties. These new synthesis routes provide valuable insights into the structural manipulation of purine derivatives for various scientific applications (Khaliullin & Klen, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c1-9-19-20-16(25-9)26-15-17-12-11(13(23)18-14(24)21(12)2)22(15)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVDQIFTSQAQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
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